4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Description
Properties
IUPAC Name |
4-ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-26-18-8-5-14(6-9-18)21(25)22-17-12-15-4-3-11-23-19(24)10-7-16(13-17)20(15)23/h5-6,8-9,12-13H,2-4,7,10-11H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXNBNSYQQFOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological properties based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a tricyclic framework with an ethoxy group and a benzamide moiety. The synthesis typically involves multiple steps starting from readily available precursors, focusing on forming the tricyclic core and subsequent functionalization to introduce the ethoxy and benzamide groups.
Synthetic Routes
Common synthetic routes include:
- Formation of the Tricyclic Core : Utilizing organometallic reagents and catalysts.
- Functionalization : Incorporating the ethoxy and benzamide groups through substitution reactions.
Biological Activity
The biological activity of this compound is primarily linked to its interaction with various molecular targets, particularly in the context of receptor modulation.
Research indicates that this compound may act as an angiotensin II receptor antagonist , which is crucial in regulating blood pressure and fluid balance in the body. By blocking angiotensin II receptors, it promotes vasodilation and reduces hypertension.
Pharmacological Properties
The compound has shown promising results in various studies regarding its efficacy and potency as a therapeutic agent.
Efficacy Studies
Recent studies have demonstrated that similar compounds exhibit significant agonistic activity at muscarinic receptors, suggesting potential applications in treating neurological disorders . The structure of this compound may enhance its ability to penetrate the central nervous system (CNS), which is critical for CNS-targeted therapies.
Case Studies
Several case studies have investigated the biological effects of related compounds:
- Muscarinic Agonists : A study highlighted novel compounds that penetrate the CNS effectively and demonstrated high binding affinity to muscarinic receptors . This suggests that this compound might similarly affect cognitive functions or neuroprotection.
- Antihypertensive Effects : In vivo studies on similar azatricyclo compounds indicated significant reductions in blood pressure in hypertensive models . This positions this compound as a candidate for further antihypertensive research.
Comparative Analysis
To illustrate its uniqueness among similar compounds, the following table summarizes key properties:
| Compound Name | Structure Type | Biological Activity | Notable Effects |
|---|---|---|---|
| 4-Ethoxy-N-(2-oxo...) | Tricyclic Benzamide | Angiotensin II Antagonist | Vasodilation |
| 3,4-Dimethyl-N-(...) | Tricyclic Benzamide | Muscarinic Agonist | CNS penetration |
| N-(2-Oxo...) | Simple Benzamide | Antihypertensive | Blood pressure reduction |
Comparison with Similar Compounds
Azatricyclo Core Derivatives
Compounds sharing the azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene core but differing in substituents include:
Key Observations :
- The target compound’s ethoxybenzamide group distinguishes it from sulfonamide or sulfonyl chloride derivatives, suggesting divergent solubility and metabolic stability profiles.
- Chlorinated derivatives (e.g., ) may exhibit enhanced antibacterial activity due to halogen-mediated interactions with biological targets.
Fluoroquinolone Analogues
Levofloxacin and related fluoroquinolones share a similar tricyclic backbone but incorporate additional heteroatoms and functional groups:
Key Observations :
- The target compound lacks the fluoro and piperazinyl groups critical for fluoroquinolone-DNA gyrase interactions. Its ethoxy group may instead target different enzymes or receptors.
ZINC Database Analogues
Screened compounds from the ZINC database () highlight structural diversity in azatricyclo derivatives:
| ZINC ID/CID | Substituents | Molecular Weight | Notable Features |
|---|---|---|---|
| CID 156684979 | 2-cyano-N-[2-[(2,2,2-trifluoroacetyl)amino]oxyethyl]prop-2-enamide | ~435.3 g/mol | Trifluoroacetyl group increases metabolic resistance. |
| CID 59401066 | 2-cyano-N-methylprop-2-enamide | ~293.3 g/mol | Cyano group enhances electron-withdrawing properties. |
Key Observations :
- Higher molecular weight derivatives (e.g., CID 156684979) may exhibit reduced membrane permeability compared to the target compound.
Complex Derivatives with Extended Functionality
describes a compound with a fused cyclobutene ring and tetramethyl groups (C₃₆H₄₄N₂O₄, MW 568.76 g/mol). This highlights:
- Increased steric hindrance and rigidity compared to the target compound.
- Potential applications in materials science or as enzyme inhibitors due to extended conjugation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
